1-(甲苯磺酰甲基)-1H-1,2,4-三唑

描述

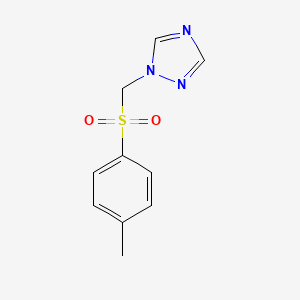

1-(tosylmethyl)-1H-1,2,4-triazole, also known as TMT, is a compound that has been extensively researched for its biological properties. It is a densely functionalized building block with three crucial groups contributing to a multitude of reactions .

Synthesis Analysis

The synthesis of 1-(tosylmethyl)-1H-1,2,4-triazole involves the Ugi four-component reaction using sodium alginate, tosylmethyl isocyanide, propionaldehyde, and octylamine . This reaction is performed in aqueous solution as the Ugi reaction is accelerated in water .Molecular Structure Analysis

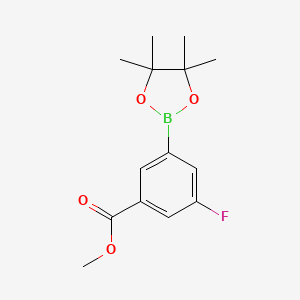

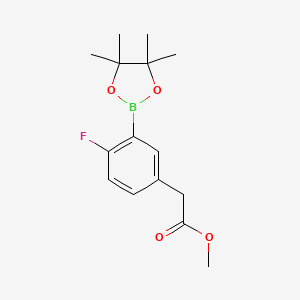

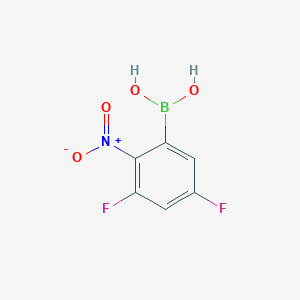

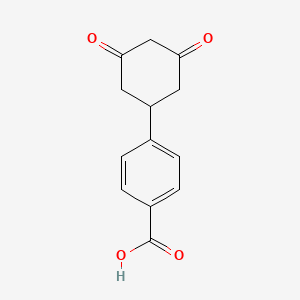

1-(tosylmethyl)-1H-1,2,4-triazole contains total 28 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 sulfone(s) and 1 Triazole(s) .Chemical Reactions Analysis

TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated. The sulfinyl group not only enhances the acidity of the α-protons but is also a good leaving group . It can be used as a C-N=C synthon for the synthesis of various heterocycles .Physical And Chemical Properties Analysis

1-(tosylmethyl)-1H-1,2,4-triazole has a melting point of 109-113 °C, a density of 1.2721 (rough estimate), and a refractive index of 1.5270 (estimate). It is slightly soluble in water and is sensitive to moisture .科学研究应用

药物合成中的三唑衍生物

1-(甲苯磺酰甲基)-1H-1,2,4-三唑作为三唑家族的一员,因其在药物合成中的作用而备受关注。三唑因其多样化的生物活性而被广泛研究,并用于制造各种药物。它们展示了广泛的潜在治疗应用,包括抗炎、抗菌、抗肿瘤和抗病毒特性 (Ferreira 等人,2013)。

质子传导电解质的溶剂

1H-1,2,4-三唑被认为是液体电解质和聚合物电解质膜中质子传导的有效溶剂。这证明了它在提高燃料电池性能方面的效用 (Li 等人,2005)。

超分子相互作用和化学

1H-1,2,4-三唑衍生物表现出独特的超分子相互作用,使其适用于超分子和配位化学。这些相互作用使它们能够在阴离子识别、催化和光化学等领域得到应用,这超出了点击化学的传统范围 (Schulze & Schubert, 2014)。

抗菌和抗真菌剂

三唑衍生物,包括与 1H-1,2,4-三唑相关的衍生物,已被合成作为新型抗菌剂。它们对各种菌株表现出显着的活性,突出了它们作为有效抗菌和抗真菌剂的潜力 (Kaplancikli 等人,2008)。

高能材料和炸药

某些三唑衍生物,例如 3-三硝基甲基-5-硝基氨基-1H-1,2,4-三唑,由于其高氮和氧含量而成为强有力的含能化合物。它们已被探索作为含能材料的潜力,在炸药中得到应用 (Hermann 等人,2017)。

抗利什曼病活性

4-氨基-1,2,4-三唑衍生物已被理论研究和测试其抗利什曼病活性,证明了三唑衍生物在解决利什曼病等被忽视疾病方面的潜力 (Süleymanoğlu 等人,2017)。

抗癌活性

已经发现 1,2,4-三唑衍生物具有抗癌活性,分子对接研究进一步支持了这一点。这些化合物与特定蛋白质的相互作用可以解释它们在癌症治疗中的有效性 (Kaczor 等人,2013)。

作用机制

Target of Action

1-(Tosylmethyl)-1H-1,2,4-triazole is a synthetic compound that has been used in various chemical reactions

Mode of Action

It’s known that the compound contains a triazole ring, which is a versatile scaffold in medicinal chemistry and is involved in various types of interactions with biological targets . .

Biochemical Pathways

Triazole derivatives have been used in the synthesis of various biologically active compounds, suggesting that they might interact with multiple biochemical pathways

Result of Action

Some studies suggest that triazole derivatives can exhibit various biological activities, including anticancer effects . .

安全和危害

未来方向

The future directions of 1-(tosylmethyl)-1H-1,2,4-triazole research could involve its use in the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . It could also be used in the development of new materials and the establishment of structure–function relationships .

属性

IUPAC Name |

1-[(4-methylphenyl)sulfonylmethyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-9-2-4-10(5-3-9)16(14,15)8-13-7-11-6-12-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDRJTORNKZFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)

![N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine](/img/structure/B1393493.png)